molecular formula C7H11Cl3N2 B2609585 2-(Aminomethyl)-5-chloroaniline;dihydrochloride CAS No. 2551117-16-7

2-(Aminomethyl)-5-chloroaniline;dihydrochloride

Cat. No. B2609585
CAS RN: 2551117-16-7
M. Wt: 229.53
InChI Key: ZXRPVNHSZGTPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-5-chloroaniline;dihydrochloride, also known as SJA6017, is a chemical compound with the molecular formula C8H12Cl2N2. It is a white to off-white crystalline powder that is soluble in water. SJA6017 has been widely studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Environmental Remediation

Sequential Reductive Dehalogenation of Chloroanilines

Chloroaniline compounds, including those related to 2-(Aminomethyl)-5-chloroaniline, have been studied for their biodegradation potential in polluted aquifers. The research found that microorganisms can catalyze the sequential reductive dehalogenation of chloroanilines under methanogenic conditions, suggesting a novel approach for bioremediation of environments contaminated with chloroaniline compounds (E. Kuhn & J. M. Suflita, 1989).

Material Science

Structural and Optical Properties of Quinoline Derivatives

Research into the structural and optical properties of certain quinoline derivatives, including analogs of 2-(Aminomethyl)-5-chloroaniline, has been conducted. These studies have focused on thin films of the compounds for potential applications in electronics and optics. The findings include detailed analyses of their polycrystalline nature, optical properties, and the implications for electronic and photovoltaic applications (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).

Chemical Synthesis and Reactivity

Aminoethinylation Reactions

Studies on the chemical reactivity of chloroaniline derivatives, including those structurally related to 2-(Aminomethyl)-5-chloroaniline, have investigated their role in aminoethinylation reactions. These reactions are crucial for the synthesis of various organic compounds with potential applications in pharmaceuticals and agrochemicals (G. Himbert & Wolfgang Brunn, 1985).

Environmental Chemistry and Toxicology

Degradation and Toxicity Evaluation of Chloroaniline in Wastewater

Ionizing radiation has been explored as a method to degrade chloroaniline compounds in chemical wastewater, which are difficult to remove through conventional treatment. This study provides insight into the degradation mechanisms and evaluates the toxicity reduction potential, offering an alternative treatment option for chloroaniline-contaminated wastewater (Shizong Wang & Jianlong Wang, 2021).

Synthesis of Heterocyclic Derivatives

Synthesis of New Heterocyclic Compounds

Research into the synthesis of new heterocyclic derivatives from 1-amino-2-methylindoline, a compound related to 2-(Aminomethyl)-5-chloroaniline, has led to the discovery of various new compounds with potential applications in pharmaceuticals. These studies underline the importance of chloroaniline derivatives in the development of new medicinal agents (L. Peyrot et al., 2001).

properties

IUPAC Name

2-(aminomethyl)-5-chloroaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRPVNHSZGTPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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